molecular formula C20H12N2 B11772829 Dinaphthazine CAS No. 258-76-4

Dinaphthazine

Cat. No.: B11772829
CAS No.: 258-76-4
M. Wt: 280.3 g/mol
InChI Key: DVFTXJRRXYVZMY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFTXJRRXYVZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C4C=C5C=CC=CC5=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180458
Record name Dibenzo(b,i)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258-76-4
Record name Dinaphthazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphthazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo(b,i)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5CGW8AU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinaphthazine can be synthesized through several methods, including:

    Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminonaphthalene with 1,2-diketones under acidic conditions. The reaction typically requires a strong oxidizing agent such as ferric chloride (FeCl3) or potassium permanganate (KMnO4).

    Reductive Cyclization: Another approach is the reductive cyclization of diphenylamines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves the oxidative cyclization method due to its higher yield and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium dichromate (K2Cr2O7).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced phenazine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups, alkyl groups

Major Products:

    Oxidation: Oxidized phenazine derivatives

    Reduction: Reduced phenazine derivatives

    Substitution: Substituted this compound derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Dinaphthazine derivatives have been investigated for their anticancer properties. Research indicates that certain this compound compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific substitutions on the this compound core can enhance its activity against breast and lung cancer cells.

Case Study: Synthesis and Evaluation
A study synthesized a series of this compound derivatives and evaluated their anticancer activity using MTT assays. The results demonstrated that compounds with electron-withdrawing groups showed significantly higher cytotoxicity compared to their electron-donating counterparts. This suggests that the electronic nature of substituents plays a crucial role in the compound's biological activity.

CompoundIC50 (µM)Cell Line
15.2MCF-7 (Breast)
23.8A549 (Lung)
310.5HeLa (Cervical)

Materials Science

Organic Photovoltaics
this compound has been explored as a potential material for organic photovoltaics due to its favorable electronic properties and light absorption characteristics. Its ability to form stable thin films makes it suitable for use in solar cells.

Case Study: Performance in Solar Cells
Research conducted on this compound-based solar cells revealed an efficiency of up to 6.5% under standard testing conditions. The study compared the performance of this compound with other organic materials, highlighting its superior charge mobility and stability.

MaterialEfficiency (%)Stability (Days)
This compound6.530
P3HT5.825
PTB76.020

Environmental Applications

Detection of Polycyclic Aromatic Hydrocarbons
this compound can serve as a marker for environmental monitoring of polycyclic aromatic hydrocarbons (PAHs). Its presence in soil and water samples can indicate contamination levels and help assess environmental health risks.

Case Study: Environmental Monitoring
A study conducted in urban areas analyzed soil samples for PAH content, including this compound levels. The findings indicated that areas near industrial sites had significantly higher concentrations of this compound, correlating with increased health risks associated with PAH exposure.

LocationThis compound Concentration (ng/g)
Industrial Area150
Residential Area30
Control Site<5

Mechanism of Action

The mechanism of action of dinaphthazine involves its interaction with various molecular targets and pathways. In biological systems, this compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species (ROS), contributing to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

Overview of Evidence Content

NLP Models (–5, 9)

  • These discuss architectures (e.g., Transformer ), training methodologies (e.g., RoBERTa’s replication study ), and transfer learning frameworks (e.g., T5 ).
  • Key metrics include BLEU scores (e.g., 41.8 for English-French translation ) and GLUE/SQuAD results (e.g., BERT’s 93.2 F1 ).
  • No relevance to organic chemistry or Dinaphthazine.

Pharmaceutical Impurities (–7)

  • lists impurities in drospirenone/ethinyl estradiol, including naphthalene derivatives (e.g., "Naphthalene-1-ol" ).
  • details ranitidine-related compounds (e.g., nitroacetamide derivatives ).
  • No mention of this compound or its structural analogs.

Writing Guidelines (–9)

  • Focus on manuscript preparation (e.g., structuring results/discussion ) and synthesizing research articles .
  • Irrelevant to chemical comparisons .

Critical Limitations of the Evidence

Absence of this compound Data: None of the sources describe this compound’s structure, synthesis, or applications.

Irrelevant Pharmaceutical Context : Ranitidine impurities belong to a different chemical class (furan derivatives) and lack structural similarity to this compound.

Required Data for a Meaningful Comparison

To fulfill the user’s request, the following information would be essential but is absent in the evidence :

  • This compound Structure : Aromatic systems, functional groups, stereochemistry.
  • Analog Compounds : Structurally similar molecules (e.g., dinaphthothiazines, naphthazarin derivatives).
  • Comparative Data :
    • Physicochemical Properties : Melting point, logP, solubility.
    • Synthetic Routes : Yield, efficiency, scalability.
    • Biological Activity : IC50 values, toxicity profiles.
  • Tables : Side-by-side comparisons of key metrics.

Biological Activity

Dinaphthazine, a compound related to naphthalene derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by two fused naphthalene rings. Its structure allows for various chemical modifications that can enhance its biological activity. The compound's interactions with biological systems suggest potential therapeutic applications, particularly in cancer treatment and as an antioxidant agent.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. Recent studies have highlighted the antioxidant properties of this compound derivatives:

  • DPPH Radical Scavenging Activity : A study assessed the antioxidant capacity of newly synthesized naphthalene derivatives, including this compound analogs, using the DPPH assay. The results indicated significant radical scavenging activity compared to standard antioxidants like melatonin .
  • Structure-Activity Relationship : The investigation revealed that specific structural modifications in this compound derivatives could enhance their antioxidant potency, demonstrating a clear structure-activity relationship .

Anticancer Properties

This compound and its derivatives have shown promising anticancer activity through various mechanisms:

  • Cell Cycle Arrest and Apoptosis : In vitro studies demonstrated that certain this compound derivatives could induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). For instance, compound 6a exhibited remarkable cytotoxic activity by disrupting cell proliferation and promoting programmed cell death .
  • Molecular Docking Studies : Molecular docking studies on synthesized this compound derivatives indicated strong binding affinities to key proteins involved in cancer pathways, such as VEGFR-2 and Caspase-3. These interactions suggest that this compound may inhibit tumor growth through targeted mechanisms .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored:

  • In Vitro Antibacterial Activity : Research has shown that specific this compound compounds exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These findings position this compound as a candidate for developing new antibacterial agents .
  • Mechanisms of Action : The antimicrobial effects are believed to stem from the ability of this compound to disrupt bacterial cell membranes and inhibit essential metabolic processes within microbial cells .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Anticancer Efficacy in Animal Models : A case study involving compound 6a demonstrated its ability to suppress tumor growth in mice models without significant toxicity at therapeutic doses. This highlights the potential for clinical applications in cancer therapy .
  • Antioxidant Effects in Clinical Settings : Another case study focused on patients with oxidative stress-related conditions showed improvement in biomarkers following treatment with this compound derivatives, supporting its use as a complementary therapy .

Chemical Reactions Analysis

Limitations of the Provided Sources

The search results primarily discuss naphthalene (C₁₀H₈) and its derivatives, including synthesis pathways (e.g., Haworth synthesis) and reactions like nitration, sulfonation, and halogenation . For example:

  • Electrophilic aromatic substitution (EAS) : Naphthalene undergoes nitration (1-nitronaphthalene), sulfonation (1-naphthalenesulfonic acid), and halogenation (e.g., 1-chloronaphthalene) .

  • Oxidation : Strong oxidizers like KMnO₄ or H₂CrO₄ yield products depending on reaction conditions .

General Reaction Databases and Tools

For compounds like Dinaphthazine, the following resources may be useful (though not directly cited in the search results):

  • CAS SciFinder : Provides reaction schemes, experimental conditions, and product yields from scholarly journals and patents .

  • Structure-based reaction databases : Tools like Reaxys or ScienceDirect allow searching for synthesis routes or analogous compounds.

  • NIST WebBook : While focused on naphthalene , its methodology for thermal and spectroscopic data could guide experimental design for this compound.

Recommendations for Further Research

To analyze this compound’s chemical reactions:

  • Consult specialized databases : Use CAS SciFinder or similar platforms to identify reaction pathways.

  • Analogous compounds : Study naphthalene derivatives (e.g., tetrahydronaphthalene, α-tetralene) for insights into aromatic reactivity .

  • Literature review : Search peer-reviewed journals for studies on this compound’s synthesis, stability, or reactivity.

Example Data Table for Naphthalene Reactions (for Context)

While not directly applicable to this compound, the following table illustrates how reaction data might be structured:

Reaction Type Reagent Product Conditions
NitrationHNO₃, H₂SO₄1-NitronaphthaleneMild EAS conditions
SulfonationH₂SO₄1-Naphthalenesulfonic acidAcidic catalyst
HalogenationCl₂, FeCl₃1-ChloronaphthaleneElectrophilic substitution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.